Silane, dichloro(3-chloro-2-methylpropyl)methyl-
Overview
Description
Silane, dichloro(3-chloro-2-methylpropyl)methyl- is a chemical compound with the molecular formula C5H11Cl3Si. It is also known by its systematic name, 3-chloroisobutylmethyldichlorosilane . This compound is part of the organosilicon family, which includes compounds containing silicon-carbon bonds. It is commonly used as an intermediate in the synthesis of various silicon-based materials and chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, dichloro(3-chloro-2-methylpropyl)methyl- can be synthesized through the reaction of 3-chloro-2-methylpropyl chloride with methyltrichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane groups .
Industrial Production Methods
In industrial settings, the production of silane, dichloro(3-chloro-2-methylpropyl)methyl- involves the direct process, where methyl chloride reacts with a silicon-copper alloy. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Silane, dichloro(3-chloro-2-methylpropyl)methyl- undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction: Can be reduced to form silanes using reducing agents like lithium aluminium hydride.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Substitution: Nucleophiles such as alcohols, amines, or thiols.
Reduction: Lithium aluminium hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Reduction: Silanes and corresponding by-products.
Scientific Research Applications
Silane, dichloro(3-chloro-2-methylpropyl)methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of organosilicon compounds and polymers.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of silane, dichloro(3-chloro-2-methylpropyl)methyl- involves its reactivity with nucleophiles and its ability to form stable silicon-carbon bonds. The compound can modify surfaces by forming a covalent bond with hydroxyl groups on substrates, leading to the formation of a siloxane layer. This property is particularly useful in creating hydrophobic surfaces and enhancing the adhesion of coatings .
Comparison with Similar Compounds
Similar Compounds
- Methyltrichlorosilane (CH3SiCl3)
- Dimethyldichlorosilane ((CH3)2SiCl2)
- Trimethylsilyl chloride ((CH3)3SiCl)
Uniqueness
Silane, dichloro(3-chloro-2-methylpropyl)methyl- is unique due to its specific structure, which includes a 3-chloro-2-methylpropyl group. This structural feature imparts distinct reactivity and properties compared to other chlorosilanes. For instance, its ability to form stable siloxane bonds makes it particularly valuable in surface modification applications .
Properties
IUPAC Name |
dichloro-(3-chloro-2-methylpropyl)-methylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl3Si/c1-5(3-6)4-9(2,7)8/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEISLJAYCUUJDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[Si](C)(Cl)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862721 | |
Record name | Silane, dichloro(3-chloro-2-methylpropyl)methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Silane, dichloro(3-chloro-2-methylpropyl)methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1628-11-1 | |
Record name | Dichloro(3-chloro-2-methylpropyl)methylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1628-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, dichloro(3-chloro-2-methylpropyl)methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001628111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, dichloro(3-chloro-2-methylpropyl)methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, dichloro(3-chloro-2-methylpropyl)methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloro(3-chloro-2-methylpropyl)methylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.110 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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